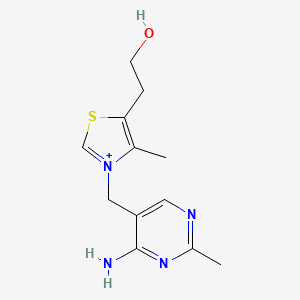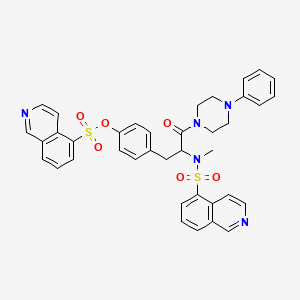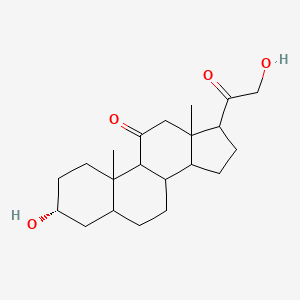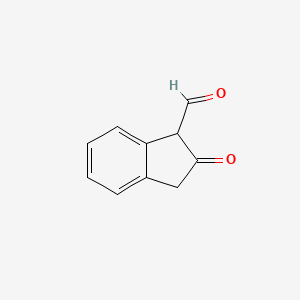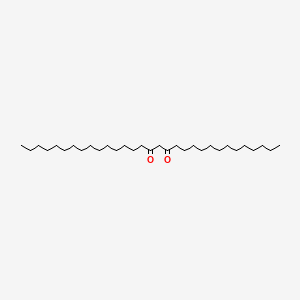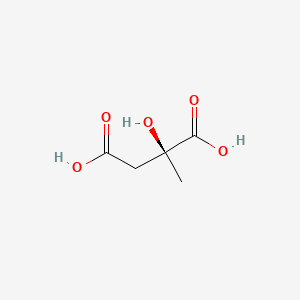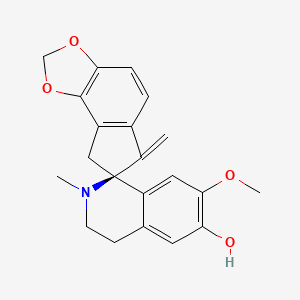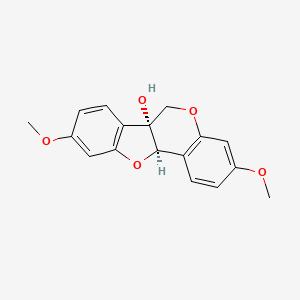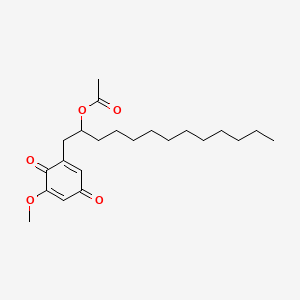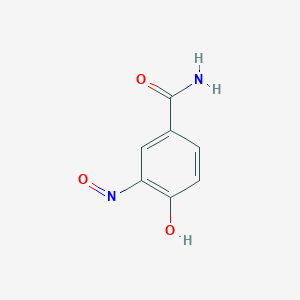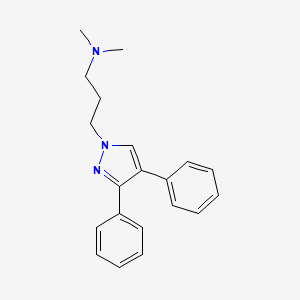
Fezolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium phosphate, also known as trisodium orthophosphate, is an inorganic compound with the chemical formula Na₃PO₄. It appears as a white, granular or crystalline solid and is highly soluble in water, producing an alkaline solution. Trisodium phosphate is widely used as a cleaning agent, builder, lubricant, food additive, stain remover, and degreaser .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trisodium phosphate is typically produced by the neutralization of phosphoric acid with sodium carbonate. The reaction produces disodium hydrogen phosphate, which is then further reacted with sodium hydroxide to form trisodium phosphate and water .
Industrial Production Methods: In industrial settings, trisodium phosphate is often produced in large quantities by the same neutralization process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product. The compound is often found in its anhydrous form or as a dodecahydrate (Na₃PO₄·12H₂O) .
Chemical Reactions Analysis
Types of Reactions: Trisodium phosphate undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form sodium salts and phosphoric acid.
Precipitation: Forms insoluble phosphates when reacted with metal cations.
Hydrolysis: In aqueous solutions, it hydrolyzes to form sodium hydroxide and phosphoric acid.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Metal Cations: Calcium chloride, magnesium chloride.
Conditions: Aqueous solutions, controlled pH environments.
Major Products:
Sodium salts: Sodium chloride, sodium sulfate.
Insoluble phosphates: Calcium phosphate, magnesium phosphate.
Scientific Research Applications
Trisodium phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a buffer in analytical chemistry.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Utilized in pharmaceutical formulations and as a laxative.
Industry: Acts as a cleaning agent, degreaser, and water softener in various industrial processes
Mechanism of Action
The mechanism of action of trisodium phosphate is primarily based on its high alkalinity. In aqueous solutions, it has a pH of around 12.1, which can disrupt cell membranes and remove fat films, causing cells to leak intracellular fluid. This property makes it effective as a cleaning agent and degreaser. Additionally, its ability to act as a surfactant contributes to the elimination of bacteria not yet strongly adhered to surfaces .
Comparison with Similar Compounds
- Monosodium phosphate (NaH₂PO₄)
- Disodium phosphate (Na₂HPO₄)
- Tripotassium phosphate (K₃PO₄)
- Triammonium phosphate ((NH₄)₃PO₄)
Comparison: Trisodium phosphate is unique due to its high alkalinity and solubility in water, which makes it highly effective as a cleaning agent and degreaser. In contrast, monosodium phosphate and disodium phosphate have lower alkalinity and are often used as buffering agents. Tripotassium phosphate and triammonium phosphate share similar properties but differ in their cation composition, affecting their solubility and reactivity .
Properties
CAS No. |
80410-36-2 |
|---|---|
Molecular Formula |
C20H23N3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-(3,4-diphenylpyrazol-1-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C20H23N3/c1-22(2)14-9-15-23-16-19(17-10-5-3-6-11-17)20(21-23)18-12-7-4-8-13-18/h3-8,10-13,16H,9,14-15H2,1-2H3 |
InChI Key |
NELSQLPTEWCHQW-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)CCCN1C=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
80410-36-2 |
Synonyms |
fezolamine fezolamine fumarate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Tert-butylamino)-3-(9-oxofluoren-4-yl)oxypropan-2-yl] 2,2-dimethylpropanoate;propanedioic acid](/img/structure/B1217676.png)
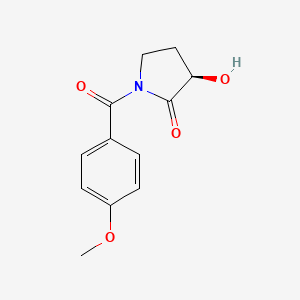
![(3R,3aR,5aS,7aS,8S,9R,10S,11S,11aS,11bS,13aS,13bR)-9,10,11-trihydroxy-3a,5a,8,13a-tetramethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysene-8,11a-dicarboxylic acid](/img/structure/B1217679.png)
![4-[3-[3-[Bis[4-(2-methylpropyl)phenyl]methylamino]benzoyl]indol-1-yl]butanoic acid](/img/structure/B1217681.png)
